N-Desmethyl Dechloro Clobazam
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Overview
Description
N-Desmethyl Dechloro Clobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome. This compound retains many of the pharmacological properties of its parent compound and is an active metabolite, contributing to the therapeutic effects of clobazam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Dechloro Clobazam typically involves the demethylation of clobazam. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Dechloro Clobazam undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other modified benzodiazepine structures, which may have different pharmacological properties .
Scientific Research Applications
N-Desmethyl Dechloro Clobazam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of clobazam and its metabolites in biological samples.
Biology: The compound is studied for its interactions with GABA_A receptors and its role in modulating neurotransmission.
Medicine: Research focuses on its efficacy and safety in treating epilepsy and other neurological disorders.
Industry: It is used in the development of new benzodiazepine derivatives with improved therapeutic profiles.
Mechanism of Action
N-Desmethyl Dechloro Clobazam exerts its effects by modulating the GABA_A receptor, a key neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Clobazam: The parent compound, used as an anticonvulsant.
Clonazepam: Another benzodiazepine with similar anticonvulsant properties.
Zolpidem: A non-benzodiazepine that also acts on GABA_A receptors but with different binding affinities.
Uniqueness
N-Desmethyl Dechloro Clobazam is unique due to its specific binding affinities for different GABA_A receptor subtypes, particularly the α2 subunit, which is associated with its anticonvulsant effects without significant sedative properties. This distinguishes it from other benzodiazepines that may have higher affinities for the α1 subunit, leading to more pronounced sedative effects .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-phenyl-1H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18) |
InChI Key |
CBRLXMKQJJHXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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